2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of chlorophenyl and trifluoromethylphenyl groups
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the sulfanyl intermediate.
Acylation Reaction: The intermediate is then reacted with 4-chloro-3-(trifluoromethyl)aniline under acylation conditions to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Mechanism of Action
The mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- **2-[(4-bromophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- **2-[(4-methylphenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NOS/c16-9-1-4-11(5-2-9)23-8-14(22)21-10-3-6-13(17)12(7-10)15(18,19)20/h1-7H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWJRASIGNBYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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